Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various methods. One common approach involves constructing the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, the ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed .Scientific Research Applications
Synthesis of Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, serving as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This reaction demonstrates complete regioselectivity and excellent yields, expanding the scope of tetrahydropyridine synthesis with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Pesticide Intermediate Synthesis
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate is identified as a crucial intermediate for synthesizing the pesticide chlorantraniliprole. An expedient synthesis route starting from 2,3-dichloropyridine via hydrazinolysis and cyclization is described, showcasing a simple, solvent-free process with an optimized total yield of 43.1% (Ju, 2014).
Antibacterial Activity Exploration
A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrated antibacterial activity in vitro. This showcases the compound's potential as a precursor in developing new antibacterial agents (Toja et al., 1986).
Crystal Structure Determination
The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction. This work adds valuable insights into the molecular structure of such compounds, which can influence their reactivity and application in synthesis processes (Yang, 2009).
Future Directions
The pyrrolidine ring is a common structure in many biologically active compounds, and there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This suggests that Ethyl 3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxylate and similar compounds may have potential for future drug discovery and development .
Properties
IUPAC Name |
ethyl 3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-17-12(16)15-6-4-9(8-15)18-11-3-5-14-7-10(11)13/h3,5,7,9H,2,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXUYNCHIHLPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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